2-(4-(Octyloxy)phenyl)pyrimidine-5-carbonyl chloride
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Overview
Description
2-(4-(Octyloxy)phenyl)pyrimidine-5-carbonyl chloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a pyrimidine ring with a carbonyl chloride functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Octyloxy)phenyl)pyrimidine-5-carbonyl chloride typically involves the reaction of 4-(octyloxy)aniline with pyrimidine-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Octyloxy)phenyl)pyrimidine-5-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
2-(4-(Octyloxy)phenyl)pyrimidine-5-carbonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Octyloxy)phenyl)pyrimidine-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but contains a phenylpiperazine group instead of an octyloxy group.
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide: This compound has a chlorine atom and a trifluoromethyl group, making it structurally related.
Uniqueness
The presence of the octyloxy group in 2-(4-(Octyloxy)phenyl)pyrimidine-5-carbonyl chloride imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject for further studies in chemistry, biology, medicine, and industry.
Properties
CAS No. |
110203-00-4 |
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Molecular Formula |
C19H23ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-(4-octoxyphenyl)pyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C19H23ClN2O2/c1-2-3-4-5-6-7-12-24-17-10-8-15(9-11-17)19-21-13-16(14-22-19)18(20)23/h8-11,13-14H,2-7,12H2,1H3 |
InChI Key |
PAZONCKAUKXNNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)Cl |
Origin of Product |
United States |
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